molecular formula C17H13ClN4O B5996430 3-(4-chlorophenyl)-2-ethylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one

3-(4-chlorophenyl)-2-ethylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one

Cat. No.: B5996430
M. Wt: 324.8 g/mol
InChI Key: LNGWCWGRZSPMED-UHFFFAOYSA-N
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Description

The compound “3-(4-chlorophenyl)-2-ethylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one” is a type of pyrazolo[1,5-a]pyrimidine derivative . These compounds have been studied for their potential as inhibitors of tropomyosin receptor kinase A (TrKA), which plays a role in cancer cell proliferation .


Synthesis Analysis

The synthesis of similar compounds involves the reaction of a starting compound with diketone and β-ketoester, forming pyridopyrazolo[1,5-a]pyrimidines . These compounds then react with aromatic aldehyde and arenediazonium salt to give the respective arylidenes and arylhydrazo derivatives .


Molecular Structure Analysis

The molecular structure of these compounds is established using spectroscopic techniques . The structure of the compound fits tightly into the active site of the TrKA kinase crystal structure .


Chemical Reactions Analysis

Chemically, similar compounds demonstrate reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds are determined using in silico ADMET studies and drug-likeness studies . These studies help in predicting the structure requirement for the observed antitumor activity .

Mechanism of Action

The mechanism of action of these compounds involves inhibitory effects on TrKA . Some compounds have shown strong inhibitory effects with low IC50 values, indicating their potential as effective anticancer agents .

Future Directions

The future directions for these compounds involve further investigations into their anticancer activity and potential as kinase inhibitors . This includes testing against various cancer cell lines and further optimization of their structures to improve their efficacy and safety .

Properties

IUPAC Name

5-(4-chlorophenyl)-4-ethyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN4O/c1-2-13-15(10-3-5-11(18)6-4-10)16-20-9-12-14(22(16)21-13)7-8-19-17(12)23/h3-9H,2H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNGWCWGRZSPMED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C3=C(C=NC2=C1C4=CC=C(C=C4)Cl)C(=O)NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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